butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1152840-71-5
VCID: VC2915137
InChI: InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3
SMILES: CCCCNCC1=CN(N=C1)C
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

CAS No.: 1152840-71-5

Cat. No.: VC2915137

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine - 1152840-71-5

Specification

CAS No. 1152840-71-5
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine
Standard InChI InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3
Standard InChI Key TUXBJEIPRKNCLW-UHFFFAOYSA-N
SMILES CCCCNCC1=CN(N=C1)C
Canonical SMILES CCCCNCC1=CN(N=C1)C

Introduction

Chemical Identity and Structural Properties

Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine belongs to the class of pyrazole derivatives, featuring a secondary amine functionality with a butyl group attached to the nitrogen atom, connected to a 1-methyl-1H-pyrazole ring through a methylene bridge. The pyrazole ring contains two adjacent nitrogen atoms in a five-membered aromatic heterocycle, with one nitrogen methylated at the 1-position.

Basic Chemical Data

The fundamental chemical parameters of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine are presented in Table 1 below:

PropertyValue
Chemical NameButyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS Number1152840-71-5
Molecular FormulaC₉H₁₇N₃
Molecular Weight167.25 g/mol
SMILES CodeCN1N=CC(CNCCCC)=C1

The compound features a 1-methyl-1H-pyrazole ring with a methylamine substituent at the 4-position that is further functionalized with a butyl group. This combination creates a molecule with both polar and nonpolar regions, influencing its solubility profile and reactivity patterns .

Structural Features

The structural characteristics of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine can be analyzed in terms of its key functional groups:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a site for potential hydrogen bonding and coordination with metal ions.

  • N-methyl group: The methyl substituent on the N1 position of the pyrazole ring affects the electronic distribution and prevents tautomerization.

  • Methylene bridge: The -CH₂- group connecting the pyrazole ring to the amine functionality provides conformational flexibility.

  • Secondary amine: The nitrogen atom with its lone pair of electrons serves as a nucleophilic center and hydrogen bond acceptor.

  • Butyl chain: The four-carbon aliphatic chain enhances lipophilicity and influences the compound's membrane permeability and biological activity profile.

Synthesis Methods

The synthesis of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a reductive amination reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and butylamine. Based on synthetic approaches for similar compounds, several methods can be employed to prepare this molecule.

Reductive Amination Method

The most common synthetic route likely involves a two-step process:

  • Formation of an imine intermediate through the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with butylamine.

  • Reduction of the imine to the corresponding amine using appropriate reducing agents.

This process typically requires the following conditions and reagents:

  • Solvent: Tetrahydrofuran (THF), methanol, or dichloromethane

  • Reducing agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Temperature: Room temperature to mild heating (25-80°C)

  • Reaction time: 2-24 hours depending on conditions

  • Mild acidic conditions (acetic acid) to facilitate imine formation

The general reaction can be represented as:

1-methyl-1H-pyrazole-4-carbaldehyde + butylamine → imine intermediate → butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Alternative Synthesis Route

An alternative approach may involve alkylation of (1-methyl-1H-pyrazol-4-yl)methylamine with 1-bromobutane:

  • Deprotonation of (1-methyl-1H-pyrazol-4-yl)methylamine using a base like sodium hydride or potassium carbonate.

  • Nucleophilic substitution reaction with 1-bromobutane.

This method would typically require:

  • Aprotic solvent: DMF or DMSO

  • Base: NaH, K₂CO₃, or Cs₂CO₃

  • Temperature: 60-100°C

  • Reaction time: 4-24 hours

Industrial Production Methods

For industrial-scale production, continuous flow reactors may be employed to optimize reaction conditions and increase yield. These methods focus on:

  • Improving efficiency through precise control of reaction parameters

  • Minimizing waste production

  • Enhancing product purity through advanced purification techniques

  • Ensuring reaction safety by controlling exothermic reactions

Industrial methods might also utilize catalysts and automated systems to enhance the efficiency of the synthesis process, similar to approaches used for related compounds.

Chemical Properties and Reactivity

Physical Properties

While specific experimental data for butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is limited in the literature, its physical properties can be reasonably predicted based on its structure:

  • Appearance: Likely a colorless to pale yellow liquid or low-melting solid

  • Solubility: Probably soluble in common organic solvents (ethanol, acetone, chloroform, dichloromethane) due to its moderate polarity

  • Basicity: Expected to be basic with pKa of the conjugate acid likely in the range of 9-10, typical for secondary amines

Chemical Reactivity

Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine can participate in various chemical reactions typical of secondary amines and pyrazole derivatives:

Reactions at the Amine Nitrogen

  • Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides.

  • Alkylation: Further alkylation with alkyl halides to form tertiary amines.

  • Carbamate formation: Reaction with chloroformates or carbonates to form carbamates.

  • Urea formation: Reaction with isocyanates to form urea derivatives.

  • Sulfonamide formation: Reaction with sulfonyl chlorides to form sulfonamides.

Reactions Involving the Pyrazole Ring

  • Electrophilic substitution: While pyrazoles generally undergo electrophilic substitution at C3 or C5 positions, the 1-methyl-1H-pyrazol-4-yl group in this compound has its most reactive positions already substituted, limiting direct electrophilic attack.

  • Metallation: Deprotonation of remaining C-H bonds on the pyrazole ring using strong bases followed by reaction with electrophiles.

  • Coordination chemistry: The pyrazole nitrogen atoms can coordinate with metal ions to form complexes.

  • Oxidation: The pyrazole ring may undergo oxidation reactions under harsh conditions.

Biological Activity and Applications

Research and Industrial Applications

The compound and similar pyrazole derivatives find applications in various fields:

  • Medicinal chemistry: As building blocks for the synthesis of biologically active compounds and potential drug candidates.

  • Organic synthesis: As intermediates in the preparation of more complex molecules.

  • Material science: In the development of functional materials with specific properties.

  • Agricultural chemistry: As precursors for agrochemicals including fungicides and pesticides.

Structure-Activity Relationships

Understanding the relationship between the structure of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine and its biological activity requires comparison with similar compounds.

Comparison with Structurally Related Compounds

Table 2 presents a comparison of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine with structurally related compounds:

CompoundMolecular FormulaStructural DifferencesPotential Impact on Properties
Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amineC₉H₁₇N₃Reference compoundBaseline properties
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamineC₇H₁₃N₃Ethyl group instead of butylReduced lipophilicity, potentially altered biological distribution
Butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amineC₁₀H₁₉N₃Additional methyl at 3-positionIncreased steric hindrance, potentially altered receptor binding
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amineC₉H₁₆IN₃tert-Butyl instead of n-butyl, iodine at 3-positionEnhanced reactivity, different electronic properties
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amineC₁₀H₁₈N₂Pyrrole ring instead of pyrazoleDifferent electronic properties, altered hydrogen bonding capacity

Structure-Property Relationships

The following structural features significantly influence the properties of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine:

  • The butyl chain length: The four-carbon chain provides optimal lipophilicity balance compared to shorter or longer alkyl chains. This affects membrane permeability and potentially influences pharmacokinetic properties.

  • N-methylation of the pyrazole ring: This prevents tautomerization and alters the electronic distribution within the heterocycle, affecting its reactivity and binding properties.

  • Position of the methylamine substituent: The 4-position substitution creates a specific geometric arrangement that influences the compound's interaction with potential biological targets.

  • Secondary amine functionality: This provides a site for hydrogen bonding and further derivatization, making the compound versatile for synthetic applications.

Analytical Methods and Characterization

Spectroscopic Identification

Several analytical techniques can be employed for the identification and characterization of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would typically show:

  • Signals for the butyl chain protons (0.8-1.5 ppm)

  • Signals for the methylene group connecting to the amine (2.5-3.0 ppm)

  • Signal for the N-methyl group (3.7-3.9 ppm)

  • Signals for the pyrazole ring protons (7.0-7.5 ppm)

¹³C NMR would reveal carbon signals characteristic of the aliphatic chain, methyl groups, and the aromatic pyrazole ring.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 167 corresponding to the molecular weight, with fragmentation patterns reflecting the loss of the butyl group and other structural fragments.

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • N-H stretching (3300-3500 cm⁻¹)

  • C-H stretching (2800-3000 cm⁻¹)

  • C=N and C=C stretching from the pyrazole ring (1400-1600 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for the separation, identification, and quantification of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine in complex mixtures or for purity assessment.

Current Research and Future Directions

Recent Developments

Current research on pyrazole derivatives similar to butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has focused on:

  • Development of novel synthetic methods with improved efficiency and selectivity.

  • Exploration of their potential as pharmacophores in drug discovery.

  • Investigation of their coordination chemistry with various metal ions.

  • Application as building blocks in material science and catalysis.

Future Research Opportunities

Future research directions for butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine may include:

  • Comprehensive evaluation of its biological activity profile, including enzyme inhibition studies and receptor binding assays.

  • Development of structure-activity relationships through systematic modification of the core structure.

  • Exploration of its potential as a ligand in coordination chemistry and catalysis.

  • Investigation of green and sustainable synthetic routes for its preparation.

  • Application in the development of functional materials with specific properties.

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